Secnidazole-d6

Description

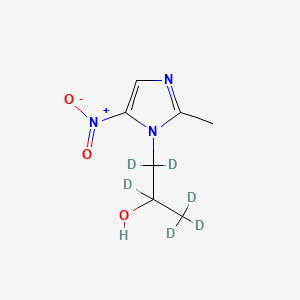

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,3,3-hexadeuterio-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c1-5(11)4-9-6(2)8-3-7(9)10(12)13/h3,5,11H,4H2,1-2H3/i1D3,4D2,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQZUUQMTUIKBP-KUMAEYKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CC(C)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])N1C(=NC=C1[N+](=O)[O-])C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Secnidazole-d6: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secnidazole-d6 is the deuterium-labeled analogue of Secnidazole, a second-generation 5-nitroimidazole antimicrobial agent.[1] Like its parent compound, this compound is of significant interest in pharmaceutical research, primarily as an internal standard for pharmacokinetic and metabolic studies. The substitution of hydrogen atoms with deuterium, a stable, non-radioactive isotope, provides a distinct mass signature that allows for precise quantification in biological matrices using mass spectrometry. This guide provides a comprehensive overview of the chemical properties, structure, and analytical considerations for this compound.

Chemical Properties and Structure

This compound is characterized by the replacement of six hydrogen atoms with deuterium atoms. This isotopic labeling does not significantly alter the chemical reactivity but provides a crucial mass shift for analytical purposes.

Table 1: General Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | α,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol-d6 | [2] |

| CAS Number | 1346603-27-7 | [3] |

| Molecular Formula | C₇H₅D₆N₃O₃ | [2] |

| Molecular Weight | 191.22 g/mol | [2] |

| Appearance | Off-White to Pale Yellow Solid | [4] |

| Melting Point | 73-75°C | [4] |

| Solubility | Slightly soluble in Chloroform, Ethanol, and Methanol | [4] |

Table 2: Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol-1,1,1,2,3,3-d6 | [5] |

| SMILES | [2H]C([2H])([2H])C([2H])(O)C([2H])(N1C(--INVALID-LINK--=O)=CN=C1C)[2H] | [3] |

Chemical Structure Visualization

The chemical structure of this compound, with the positions of deuterium labeling, is crucial for understanding its properties.

Caption: Chemical Structure of this compound.

Experimental Protocols

Synthesis of this compound: A Proposed Approach

A definitive, step-by-step synthesis protocol for this compound is not available in the provided search results. However, a general approach to deuteration can be inferred. The synthesis would likely involve reacting 2-methyl-5-nitroimidazole with a deuterated propylene oxide or a related deuterated three-carbon synthon.

Logical Workflow for a Proposed Synthesis:

References

An In-depth Technical Guide to the Synthesis and Characterization of Secnidazole-d6

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of Secnidazole-d6, a deuterated analog of the antimicrobial agent Secnidazole. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development, isotopic labeling, and analytical chemistry.

Introduction

Secnidazole is a 5-nitroimidazole antimicrobial agent effective against various anaerobic bacteria and protozoa.[1][2] Isotopic labeling, particularly with deuterium, is a critical technique in drug metabolism and pharmacokinetic (DMPK) studies. The introduction of deuterium atoms into a drug molecule can alter its metabolic profile, often leading to a slower rate of metabolism due to the kinetic isotope effect. This can result in a longer half-life and improved pharmacokinetic properties. This compound, with six deuterium atoms incorporated into the propan-2-ol side chain, serves as an invaluable internal standard for quantitative bioanalytical assays and as a tool for investigating the metabolic fate of Secnidazole.

Synthesis of this compound

A potential synthetic pathway is outlined below:

References

In-Depth Technical Guide: The Core Mechanism of Action of Secnidazole-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secnidazole, a second-generation 5-nitroimidazole antimicrobial agent, is a cornerstone in the treatment of anaerobic bacterial and protozoal infections.[1][2] Its deuterated analogue, secnidazole-d6, is of significant interest in drug development due to the potential for an improved pharmacokinetic profile stemming from the kinetic isotope effect. This technical guide provides a comprehensive overview of the core mechanism of action of secnidazole, which is presumed to be identical for this compound, supported by available quantitative data and detailed experimental methodologies.

Core Mechanism of Action: A Prodrug Approach

Secnidazole operates as a prodrug, meaning it is administered in an inactive form and requires bioactivation within the target pathogen.[2] This selective activation is a key feature of its mechanism and contributes to its targeted toxicity against anaerobic microorganisms.

Cellular Uptake and Reductive Activation

Due to its lipophilic nature, secnidazole readily diffuses across the cell membranes of anaerobic bacteria and protozoa.[2] Once inside the low-redox-potential environment of these organisms, the inactive secnidazole molecule undergoes reductive activation. This critical step is catalyzed by microbial nitroreductases, such as pyruvate-ferredoxin oxidoreductase (PFOR), which are abundant in anaerobic pathogens but largely absent in aerobic and host cells.[1][3][4]

The reduction of the 5-nitro group of the imidazole ring results in the formation of highly reactive nitrogen-containing radical anions and other cytotoxic intermediates.[1][2]

Signaling Pathway: Secnidazole Activation

Caption: Reductive activation of secnidazole within the target pathogen.

Induction of Cellular Damage

The generated reactive intermediates are the primary effectors of secnidazole's antimicrobial activity. These highly reactive molecules indiscriminately target critical cellular components, leading to widespread damage and ultimately, cell death. The main targets include:

-

DNA Damage: The radical anions interact with microbial DNA, causing a loss of helical structure, single- and double-strand breaks, and the formation of DNA adducts.[2] This damage inhibits crucial cellular processes like DNA replication and transcription.

-

Protein and Thiol Depletion: The reactive intermediates can also interact with and deplete essential proteins and thiol-containing molecules within the cell, disrupting vital metabolic and structural functions.[1]

Experimental Workflow: Assessing DNA Damage via Comet Assay

Caption: General workflow for the alkaline comet assay to detect DNA strand breaks.

Quantitative Data

The in vitro efficacy of secnidazole has been evaluated against various pathogens. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Activity of Secnidazole Against Trichomonas vaginalis

| Parameter | Concentration (µg/mL) | Reference |

| Median MLC | 1.6 | [2] |

MLC: Minimum Lethal Concentration

Table 2: Comparative In Vitro Activity of Secnidazole and Metronidazole Against T. vaginalis

| Parameter | Secnidazole (µg/mL) | Metronidazole (µg/mL) | Reference |

| Median MLC | 1.6 | 6.3 | [2] |

Table 3: Cure Rates of Secnidazole in Bacterial Vaginosis (4-week follow-up)

| Drug | Cure Rate (%) | Reference |

| Secnidazole (2g single dose) | 80.2 | [5] |

| Metronidazole (2g single dose) | 77.9 | [5] |

| Tinidazole (2g single dose) | 97.7 | [5] |

| Ornidazole (1.5g single dose) | 97.7 | [5] |

Experimental Protocols

Protocol 1: In Vitro Susceptibility Testing of Trichomonas vaginalis

This protocol is adapted from studies assessing the in vitro activity of nitroimidazoles against T. vaginalis.

1. Isolate and Culture Preparation:

-

Clinical isolates of T. vaginalis are obtained from vaginal swabs.

-

Organisms are cultured in Diamond's trypticase-yeast extract-maltose (TYM) medium supplemented with 10% heat-inactivated horse serum.

-

Cultures are incubated at 37°C.

2. Drug Preparation:

-

Secnidazole and other comparator drugs (e.g., metronidazole) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

-

Serial dilutions of the drugs are prepared in TYM medium.

3. Susceptibility Assay (Minimum Lethal Concentration - MLC):

-

In a 96-well microtiter plate, approximately 5 x 104 trophozoites/mL are added to each well containing the serially diluted drug.

-

Plates are incubated anaerobically at 37°C for 48 hours.

-

After incubation, the viability of the trophozoites is assessed by microscopy.

-

The MLC is defined as the lowest concentration of the drug that results in no motile organisms.

Protocol 2: Quantification of DNA Damage (Alkaline Comet Assay)

This is a generalized protocol for the alkaline comet assay, which can be adapted to quantify single-strand DNA breaks induced by activated secnidazole.

1. Cell Treatment:

-

A suspension of the target cells (e.g., protozoa or susceptible bacteria) is treated with varying concentrations of secnidazole under anaerobic conditions for a defined period. A positive control (e.g., a known DNA damaging agent like hydrogen peroxide) and a negative control (untreated cells) should be included.

2. Slide Preparation:

-

Fully frosted microscope slides are coated with a layer of 1% normal melting point (NMP) agarose.

-

A mixture of the treated cell suspension and 0.5% low melting point (LMP) agarose is layered on top of the NMP agarose.

-

A third layer of 0.5% LMP agarose is added.

3. Lysis:

-

The slides are immersed in a cold, freshly prepared lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) and incubated at 4°C for at least 1 hour to lyse the cells and unfold the DNA.

4. Alkaline Unwinding and Electrophoresis:

-

The slides are placed in a horizontal gel electrophoresis tank filled with a fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) for a period (e.g., 20-40 minutes) to allow for DNA unwinding.

-

Electrophoresis is then carried out at a low voltage (e.g., 25 V) and specific amperage (e.g., 300 mA) for a set time (e.g., 20-30 minutes).

5. Neutralization and Staining:

-

The slides are washed gently with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).

-

The DNA is stained with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

6. Visualization and Analysis:

-

The slides are examined using a fluorescence microscope.

-

The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using specialized software.

This compound: A Note on a Deuterated Analogue

Deuterated drugs are molecules in which one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This substitution can lead to a stronger chemical bond (the kinetic isotope effect), which can slow down metabolic processes that involve the cleavage of that bond.[6] In the case of this compound, deuteration is expected to decrease the rate of its metabolism, potentially leading to a longer elimination half-life and increased systemic exposure compared to its non-deuterated counterpart.

While the core antimicrobial mechanism of action is anticipated to be identical to that of secnidazole, the altered pharmacokinetic profile of this compound could allow for different dosing regimens or a potentially improved safety profile. However, at present, there is a lack of publicly available, direct comparative studies detailing the in vitro efficacy or in vivo pharmacokinetics of this compound versus secnidazole. Further research is required to fully elucidate the potential advantages of this deuterated analogue.

Conclusion

The mechanism of action of secnidazole, and by extension this compound, is a well-defined process of prodrug activation that is highly specific to anaerobic microorganisms. The generation of cytotoxic radical anions following the reduction of its 5-nitro group leads to extensive DNA damage and cell death. While the fundamental mechanism is understood, further research, particularly in the areas of enzyme kinetics and the direct comparison of deuterated and non-deuterated forms, will provide a more complete picture for drug development professionals. The experimental protocols outlined in this guide provide a framework for conducting such mechanism of action studies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Secnidazole? [synapse.patsnap.com]

- 3. Pyruvate:ferredoxin oxidoreductase and thioredoxin reductase are involved in 5-nitroimidazole activation while flavin metabolism is linked to 5-nitroimidazole resistance in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A comparative study of oral single dose of metronidazole, tinidazole, secnidazole and ornidazole in bacterial vaginosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. comet-assay-for-the-detection-of-single-and-double-strand-dna-breaks - Ask this paper | Bohrium [bohrium.com]

In-Depth Technical Guide to Secnidazole-d6 (CAS Number 1346603-27-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secnidazole-d6 is the deuterated analog of Secnidazole, a second-generation 5-nitroimidazole antimicrobial agent.[1] It is structurally similar to metronidazole and tinidazole and is effective against anaerobic bacteria and protozoa.[2] Secnidazole itself has a broad spectrum of activity against various pathogens, including Bacteroides fragilis, Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia.[3] Due to its stable isotopic label, this compound serves as an excellent internal standard for the quantitative analysis of Secnidazole in biological matrices, particularly in pharmacokinetic and bioequivalence studies utilizing mass spectrometry. The deuterium labeling provides a distinct mass-to-charge ratio (m/z) for detection without significantly altering the chemical and physical properties of the molecule.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application in analytical methodologies. A summary of these properties is presented in the table below.

| Property | Value | Source |

| Chemical Name | 1,1,1,2,3,3-hexadeuterio-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol | PubChem |

| CAS Number | 1346603-27-7 | --- |

| Molecular Formula | C₇H₅D₆N₃O₃ | LGC Standards |

| Molecular Weight | 191.22 g/mol | PubChem, LGC Standards |

| Appearance | Off-White to Pale Yellow Solid | Pharmaffiliates |

| Melting Point | 73-75 °C | ChemicalBook |

| Storage Temperature | 2-8°C Refrigerator | Pharmaffiliates |

| Solubility | Chloroform (Slightly), Ethanol (Slightly), Methanol (Slightly) | ChemicalBook |

Mechanism of Action and Metabolism

The antimicrobial activity of Secnidazole, and by extension its deuterated form, is attributed to the 5-nitro group of the imidazole ring.[1][3] The mechanism involves a multi-step process within the target anaerobic pathogen.

In humans, Secnidazole undergoes limited metabolism, primarily in the liver. In vitro studies have identified the cytochrome P450 enzymes CYP3A4 and CYP3A5 as the main contributors to its oxidative metabolism.[3][4][5] The metabolic conversion is not extensive, with less than or equal to 1% of the parent drug being converted to metabolites.[3][4] The primary metabolic products detected are a hydroxymethyl metabolite and glucuronide conjugates of Secnidazole, which are then excreted in the urine.[3]

Experimental Protocols

This compound is primarily utilized as an internal standard in the bioanalytical determination of Secnidazole. Below is a detailed experimental protocol for the quantification of Secnidazole in human plasma using LC-MS/MS.

Bioanalytical Method for Secnidazole in Human Plasma by LC-MS/MS

This method is suitable for pharmacokinetic and bioequivalence studies.

4.1.1. Materials and Reagents

-

Secnidazole reference standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Ammonium acetate (AR grade)

-

Water (HPLC grade)

-

Human plasma with K2EDTA as anticoagulant

4.1.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

4.1.3. Chromatographic and Mass Spectrometric Conditions

| Parameter | Condition |

| Column | Inertsil® ODS-3V (5μm, 4.6 × 150 mm) |

| Mobile Phase | Acetonitrile / 10mM Ammonium acetate [70/30, v/v] |

| Flow Rate | 1.0 mL/min |

| Run Time | 2.50 minutes |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Secnidazole) | m/z 185.95 → 127.73 |

| MRM Transition (this compound) | m/z 192.04 → 127.76 |

4.1.4. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Secnidazole and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Secnidazole stock solution with a methanol:water (1:1 v/v) mixture to create calibration standards. Prepare a working solution of this compound (internal standard) at an appropriate concentration.

4.1.5. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 μL of human plasma into a clean microcentrifuge tube.

-

Add the internal standard (this compound) working solution.

-

Add the extraction solvent (e.g., ethyl acetate or a mixture of tert-butyl-methyl-ether and dichloromethane).

-

Vortex for a specified time (e.g., 10 minutes).

-

Centrifuge at a specified speed and temperature (e.g., 4000 rpm for 5 minutes at 4°C).

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue with the mobile phase.

-

Inject a specified volume into the LC-MS/MS system.

4.1.6. Method Validation The method should be validated according to regulatory guidelines, assessing parameters such as:

-

Linearity: A concentration range of 0.200 – 40.032 μg/mL is achievable.[3]

-

Precision and Accuracy: Intra- and inter-day precision and accuracy should be within acceptable limits (e.g., <15%).

-

Recovery: The extraction efficiency should be consistent and reproducible. An overall extraction efficiency of approximately 66.79% has been reported.[3]

-

Matrix Effect: Assess the ion suppression or enhancement from the biological matrix.

-

Stability: Evaluate the stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Secnidazole in biological samples. Its use as an internal standard in LC-MS/MS assays is critical for drug development, particularly in conducting pharmacokinetic and bioequivalence studies. The methodologies outlined in this guide provide a robust framework for researchers and scientists working with this important antimicrobial agent. Adherence to validated protocols is essential to ensure the reliability and integrity of the generated data.

References

- 1. Study of pharmacokinetics of secnidazole vagina effervescent tablets in healthy volunteers [manu41.magtech.com.cn]

- 2. researchgate.net [researchgate.net]

- 3. ejbps.com [ejbps.com]

- 4. scielo.br [scielo.br]

- 5. Evaluation of the bioequivalence and pharmacokinetics of two formulations of secnidazole after single oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Isotopic Labeling of Secnidazole for Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isotopic labeling of secnidazole for use in metabolic studies. Secnidazole, a 5-nitroimidazole antimicrobial agent, undergoes limited metabolism in humans. Understanding its metabolic fate is crucial for a complete pharmacokinetic and safety profile. This document details the rationale for isotopic labeling, potential synthetic strategies for introducing labels such as Carbon-14 (¹⁴C) and Deuterium (D), and detailed experimental protocols for conducting in vitro and in vivo metabolic studies. Furthermore, it presents available quantitative data on secnidazole metabolism in a clear, tabular format and includes visualizations of the metabolic pathway and experimental workflows to facilitate understanding.

Introduction to Secnidazole Metabolism and the Role of Isotopic Labeling

Secnidazole is primarily used for the treatment of bacterial vaginosis and trichomoniasis. Like other 5-nitroimidazoles, its antimicrobial activity is derived from the nitro group of the imidazole ring. While the parent drug is the major active entity, characterizing its metabolic products is a key component of its overall pharmacological assessment.

In vitro studies have shown that secnidazole is metabolized to a very limited extent, with less than or equal to 1% of the parent drug being converted to metabolites in human liver microsomes (HLMs)[1]. The primary enzymes involved in its metabolism are Cytochrome P450 3A4 (CYP3A4) and 3A5 (CYP3A5)[1][2]. The known metabolic pathways include oxidation to form a hydroxymethyl metabolite and the formation of glucuronide conjugates[1][2].

Isotopic labeling is an indispensable tool in drug metabolism studies. By incorporating a stable or radioactive isotope into the drug molecule, researchers can:

-

Trace the drug and its metabolites in complex biological matrices.

-

Elucidate metabolic pathways by identifying the chemical structures of metabolites.

-

Quantify the parent drug and its metabolites accurately.

-

Facilitate absorption, distribution, metabolism, and excretion (ADME) studies.

Commonly used isotopes in such studies include the radioactive isotope ¹⁴C and the stable isotopes ¹³C and Deuterium (D).

Synthesis of Isotopically Labeled Secnidazole

While specific, publicly available synthetic routes for isotopically labeled secnidazole are scarce, a general strategy can be devised based on the known synthesis of secnidazole and established isotopic labeling methodologies. The synthesis of secnidazole typically involves the reaction of 2-methyl-5-nitroimidazole with a propylene oxide derivative[3][4].

Synthesis of ¹⁴C-Labeled Secnidazole

A potential route for the synthesis of ¹⁴C-secnidazole could involve the use of [¹⁴C]-propylene oxide or a related labeled synthon.

Reaction Scheme:

Experimental Protocol:

-

Starting Materials: 2-methyl-5-nitroimidazole and a suitable ¹⁴C-labeled three-carbon synthon (e.g., [¹⁴C]-1-bromo-2-propanol).

-

Reaction Conditions: The reaction would likely be carried out in a suitable solvent such as acetone with a base like potassium carbonate to facilitate the nucleophilic substitution[3][4].

-

Purification: The resulting [¹⁴C]-secnidazole would be purified using standard chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC).

-

Characterization: The identity and purity of the labeled compound would be confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, and its specific activity determined by liquid scintillation counting.

Synthesis of Deuterium-Labeled Secnidazole (e.g., Secnidazole-d₃)

A deuterated version of secnidazole, Secnidazole-d₃, is commercially available and can be used as an internal standard in mass spectrometry-based quantification[5]. The synthesis of such a compound would likely involve the use of a deuterated starting material.

Experimental Protocols for Metabolic Studies

In Vitro Metabolism Studies using Human Liver Microsomes (HLMs)

This protocol is designed to identify and quantify the metabolites of secnidazole formed by hepatic enzymes.

Materials:

-

[¹⁴C]-Secnidazole

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Scintillation fluid

-

HPLC system with a radioactivity detector

-

Mass spectrometer

Protocol:

-

Incubation: Prepare incubation mixtures in phosphate buffer (pH 7.4) containing HLMs, the NADPH regenerating system, and [¹⁴C]-secnidazole.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system and incubate at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

-

Reaction Quenching: Stop the reaction by adding an equal volume of cold acetonitrile.

-

Protein Precipitation: Centrifuge the samples to precipitate proteins.

-

Analysis: Analyze the supernatant by HPLC with a radioactivity detector to separate and quantify the parent drug and its metabolites.

-

Metabolite Identification: Collect the fractions corresponding to the metabolite peaks and analyze them by mass spectrometry to determine their structures. In a study by Pentikis et al. (2020), two metabolites, M1 and M2, were observed in incubations of ¹⁴C-secnidazole with HLMs[1].

In Vivo Metabolism Studies in Animal Models

This protocol outlines a typical approach for an in vivo metabolism study in a rodent model.

Materials:

-

[¹⁴C]-Secnidazole

-

Animal model (e.g., rats)

-

Metabolism cages for separate collection of urine and feces

-

Scintillation counter

-

HPLC system

-

Mass spectrometer

Protocol:

-

Dosing: Administer a single oral or intravenous dose of [¹⁴C]-secnidazole to the animals.

-

Sample Collection: House the animals in metabolism cages and collect urine and feces at predetermined intervals (e.g., 0-8, 8-24, 24-48, 48-72 hours). Blood samples can also be collected at various time points.

-

Radioactivity Measurement: Determine the total radioactivity in each sample (urine, feces, plasma) using a scintillation counter to assess the extent of absorption and excretion.

-

Metabolite Profiling: Pool the samples and perform metabolite profiling using HPLC with radioactivity detection.

-

Metabolite Identification: Isolate and identify the structure of the metabolites using mass spectrometry and NMR spectroscopy.

Quantitative Data on Secnidazole Metabolism

The metabolism of secnidazole is known to be very low. The following table summarizes the available quantitative data.

| Parameter | Value | Reference |

| In Vitro Metabolism (Human Liver Microsomes) | ||

| Conversion to Metabolites | ≤ 1% of the parent drug | [1] |

| Major Metabolites Observed | M1 and M2 | [1] |

| In Vivo Excretion (Human) | ||

| Unchanged Secnidazole in Urine (approx.) | 15% of the administered dose |

Visualizations

Proposed Metabolic Pathway of Secnidazole

Caption: Proposed metabolic pathway of secnidazole.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for in vitro metabolism of secnidazole.

Logical Relationship of Isotopic Labeling in Drug Metabolism

Caption: Role of isotopic labeling in metabolism studies.

Conclusion

The isotopic labeling of secnidazole is a powerful technique for elucidating its metabolic fate. Although secnidazole undergoes minimal metabolism, a thorough characterization of its metabolites is essential for a complete understanding of its pharmacology. This guide provides a framework for the synthesis of labeled secnidazole and its application in both in vitro and in vivo metabolic studies. The presented protocols and visualizations serve as a valuable resource for researchers and professionals in the field of drug development. Further research to fully characterize the M1 and M2 metabolites and to obtain more precise quantitative data on their formation is warranted.

References

- 1. In vitro metabolic profile and drug‐drug interaction assessment of secnidazole, a high‐dose 5‐nitroimidazole antibiotic for the treatment of bacterial vaginosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN103772289B - The method of synthesis secnidazole and secnidazole - Google Patents [patents.google.com]

- 4. CN103772289A - Method for synthesizing secnidazole and secnidazole - Google Patents [patents.google.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the In Vitro Activity of Secnidazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the in vitro activity of secnidazole, a second-generation 5-nitroimidazole antimicrobial agent. Secnidazole is effective against a broad spectrum of anaerobic bacteria and protozoa.[1][2] Despite interest in its deuterated analog, secnidazole-d6, a thorough review of publicly available scientific literature, and patent databases reveals no published in vitro activity data for this compound. This compound is primarily documented as a stable isotope-labeled internal standard for analytical and research purposes.[3][4] Consequently, this guide focuses exclusively on the well-documented in vitro efficacy of secnidazole.

This document details the mechanism of action of secnidazole, presents its in vitro susceptibility data against key pathogens in structured tables, and outlines the standardized experimental protocols for determining antimicrobial efficacy. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.

Mechanism of Action of Secnidazole

Secnidazole, like other 5-nitroimidazole compounds, functions as a prodrug that requires activation within the target microorganism.[5] Its selective toxicity against anaerobic organisms is due to the unique metabolic pathways present in these microbes. The process involves the reduction of the nitro group of the secnidazole molecule by nitroreductases, enzymes that are abundant in anaerobic bacteria and protozoa.[1] This reduction generates reactive nitro radical anions and other cytotoxic intermediates that induce cellular damage by binding to DNA, leading to strand breakage and destabilization of the DNA helix.[1] This damage ultimately inhibits protein synthesis and leads to microbial cell death.[1]

Caption: Mechanism of action of secnidazole.

In Vitro Activity of Secnidazole

The in vitro activity of secnidazole has been evaluated against a wide range of anaerobic bacteria, particularly those associated with bacterial vaginosis (BV), and various protozoa. The data is typically presented as the Minimum Inhibitory Concentration (MIC) for bacteria and the Minimum Lethal Concentration (MLC) for protozoa.

Activity Against Bacteria Associated with Bacterial Vaginosis

Secnidazole demonstrates significant in vitro activity against several bacterial species implicated in BV. The following table summarizes the MIC values for secnidazole against these pathogens.

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Gardnerella vaginalis | - | 128 | - |

| Bacteroides species | - | 2 | - |

| Prevotella bivia | - | 8 | - |

| Prevotella amnii | - | 2 | - |

| Prevotella timonensis | - | 2 | - |

| Atopobium vaginae | 16 | 64 | 4-128 |

| Megasphaera-like bacteria | - | 0.5 | - |

| Porphyromonas species | - | 0.25 | - |

| Peptoniphilus harei | - | 2 | - |

| Peptoniphilus lacrimalis | - | 4 | - |

| Anaerococcus tetradius | - | 2 | - |

| Finegoldia magna | - | 2 | - |

| Mageeibacillus indolicus | - | 2 | - |

| Mobiluncus curtisii | - | 128 | - |

| Mobiluncus mulieris | - | >128 | - |

Data sourced from a study evaluating the antimicrobial susceptibility of vaginal isolates.[6]

Activity Against Trichomonas vaginalis

Secnidazole is highly active against Trichomonas vaginalis, the causative agent of trichomoniasis. Studies have shown that secnidazole has superior or comparable in vitro activity to metronidazole.

| Study | Number of Isolates | Secnidazole MLC (µg/mL) | Metronidazole MLC (µg/mL) |

| Graves et al. | 71 | Median: 3.1 | Median: 3.1 |

| Ghosh et al. | 100 | Mean: 5.9 | Mean: 13.5 |

Data from studies determining the in vitro minimum lethal concentration (MLC) of secnidazole against T. vaginalis isolates.[7][8] In one study, 96% of the 100 clinical isolates of T. vaginalis tested showed a lower MLC for secnidazole than for metronidazole, suggesting better in vitro activity.[8] Another study established that an MLC of ≤12.5 µg/ml for secnidazole correlated with clinical susceptibility.[7][9][10]

Experimental Protocols for In Vitro Susceptibility Testing

Standardized methods are crucial for the accurate determination of the in vitro activity of antimicrobial agents. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods for the susceptibility testing of anaerobic bacteria.[11][12][13][14][15] For protozoa like T. vaginalis, specific broth microdilution methods are employed.

Agar Dilution Method for Anaerobic Bacteria (CLSI Reference Method)

The agar dilution method is considered the "gold standard" for determining the MIC of antimicrobial agents against anaerobic bacteria.[11]

Caption: Agar dilution method workflow.

Broth Microdilution Method for Trichomonas vaginalis

This method is used to determine the Minimum Lethal Concentration (MLC) of secnidazole against T. vaginalis.

Caption: Broth microdilution for T. vaginalis.

Conclusion

Secnidazole exhibits potent in vitro activity against a broad range of anaerobic bacteria and the protozoan Trichomonas vaginalis. Standardized methodologies, such as those provided by the CLSI, are essential for the accurate and reproducible determination of its efficacy. While the deuterated analog, this compound, is available for research purposes, there is currently no publicly available data on its in vitro antimicrobial or antiprotozoal activity. Therefore, secnidazole remains the clinically and scientifically evaluated entity for its therapeutic effects. Further research is warranted to determine if deuteration of the secnidazole molecule can favorably impact its biological activity or pharmacokinetic properties.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Secnidazole | C7H11N3O3 | CID 71815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Susceptibility of bacterial vaginosis (BV)-associated bacteria to secnidazole compared to metronidazole, tinidazole and clindamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentration for Secnidazole that Correlates with Treatment Success - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentration for Secnidazole That Correlates With Treatment Success - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]

- 12. Antianaerobic Antimicrobials: Spectrum and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. img.antpedia.com [img.antpedia.com]

- 14. webstore.ansi.org [webstore.ansi.org]

- 15. downloads.regulations.gov [downloads.regulations.gov]

Methodological & Application

LC-MS/MS Method for the Quantification of Secnidazole in Human Plasma Using Secnidazole-d6 as an Internal Standard

Application Note and Protocol

Introduction

Secnidazole is a nitroimidazole antimicrobial agent effective in the treatment of various protozoal infections. Accurate and reliable quantification of secnidazole in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of secnidazole in human plasma. The use of a stable isotope-labeled internal standard, Secnidazole-d6, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Principle

This method employs a simple liquid-liquid extraction procedure for sample clean-up, followed by chromatographic separation on a reverse-phase C18 column. Detection and quantification are achieved using a tandem mass spectrometer operating in the positive ionization mode with Multiple Reaction Monitoring (MRM). The method has been validated for its specificity, linearity, accuracy, precision, and stability.

Experimental Protocols

Materials and Reagents

-

Secnidazole reference standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Ammonium acetate (AR grade)

-

Water (Milli-Q or equivalent)

-

Human plasma (K2EDTA)

-

Formic acid (AR grade)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer

-

Analytical column: Inertsil® ODS-3V (5μm, 4.6 × 150 mm) or equivalent

Preparation of Solutions

-

Stock Solutions: Prepare stock solutions of secnidazole and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare working standard solutions of secnidazole by serially diluting the stock solution with a mixture of acetonitrile and water.

-

Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration.

-

Mobile Phase: Prepare a mobile phase consisting of Acetonitrile and 10mM Ammonium acetate in a 70:30 (v/v) ratio.[1]

Sample Preparation

-

Pipette 100 μL of human plasma into a clean microcentrifuge tube.[1]

-

Add the internal standard working solution.

-

Perform a liquid-liquid extraction using an appropriate organic solvent.

-

Vortex the mixture thoroughly.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

Chromatographic Conditions:

| Parameter | Value |

| Column | Inertsil® ODS-3V (5μm, 4.6 × 150 mm)[1] |

| Mobile Phase | Acetonitrile / 10mM Ammonium acetate (70/30, v/v)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Run Time | 2.50 minutes[1] |

| Injection Volume | 10 µL (Typical) |

| Column Temperature | Ambient or 30°C[2] |

Mass Spectrometric Conditions:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |

| Monitoring Mode | Multiple Reaction Monitoring (MRM)[1] |

| MRM Transition (Secnidazole) | m/z 185.95 → 127.73[1] |

| MRM Transition (this compound) | m/z 192.04 → 127.76[1] |

| Drying Gas Flow Rate | 10 L/min[2] |

| Spray Chamber Pressure | 0.34 MPa[2] |

Data Presentation

The method was validated over a concentration range of 0.200 – 40.032 μg/mL in human plasma.[1] A summary of the quantitative data is presented below.

Table 1: Method Validation Summary

| Parameter | Result |

| Linearity Range (μg/mL) | 0.200 – 40.032[1] |

| Intra-day Precision (%RSD) | <3.77[1] |

| Inter-day Precision (%RSD) | <3.77[1] |

| Intra-day Accuracy (%) | Within 103.48[1] |

| Inter-day Accuracy (%) | Within 103.48[1] |

| Overall Extraction Efficiency (%) | 66.79[1] |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Secnidazole.

Caption: Chemical structures of Secnidazole and its deuterated internal standard.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of secnidazole in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. With a short run time of 2.50 minutes, this method is well-suited for high-throughput analysis in clinical and research settings, including pharmacokinetic and bioequivalence studies.[1]

References

Application Note: High-Throughput Bioanalytical Method for the Quantification of Secnidazole in Human Plasma using LC-MS/MS with Secnidazole-d6 as an Internal Standard

Abstract

This application note describes a robust and sensitive bioanalytical method for the quantitative determination of Secnidazole in human plasma. The method utilizes a simple protein precipitation extraction procedure followed by rapid and selective analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Secnidazole-d6, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The method was validated according to industry-standard bioanalytical method validation guidelines.

Introduction

Secnidazole is a 5-nitroimidazole antimicrobial agent effective in the treatment of various protozoal infections and bacterial vaginosis.[1][2] Its efficacy is linked to its pharmacokinetic profile, necessitating a reliable bioanalytical method for its quantification in biological matrices.[3][4] Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS analysis as they mimic the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variability.[5] This note details a validated method employing this compound as the internal standard for the precise and accurate measurement of Secnidazole in human plasma.

Experimental Protocols

1. Materials and Reagents

-

Analytes: Secnidazole (Reference Standard), this compound (Internal Standard)

-

Reagents: HPLC grade Methanol, Acetonitrile, Formic Acid; Ultrapure Water

-

Biological Matrix: Human Plasma (K2EDTA)

2. Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Secnidazole and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the Secnidazole stock solution with 50:50 (v/v) methanol:water to prepare calibration curve (CC) standards.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

3. Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma sample (blank, CC, or study sample) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the IS working solution in acetonitrile to each tube.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a 96-well plate.

-

Inject 5 µL into the LC-MS/MS system.

4. LC-MS/MS Conditions

-

LC System: Shimadzu HPLC system or equivalent[6]

-

Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0.0-0.5 min: 10% B

-

0.5-2.0 min: 10-90% B

-

2.0-2.5 min: 90% B

-

2.5-2.6 min: 90-10% B

-

2.6-3.5 min: 10% B

-

-

MS System: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

Secnidazole: Q1 246.1 -> Q3 128.1

-

This compound: Q1 252.1 -> Q3 132.1

-

Method Validation Summary

The method was validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability. All parameters met the acceptance criteria.

Table 1: Calibration Curve Linearity

| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| Secnidazole | 10 - 5000 | y = 0.0025x + 0.0012 | > 0.995 |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 10 | ≤ 8.5 | ± 7.2 | ≤ 9.1 | ± 6.5 |

| LQC | 30 | ≤ 6.3 | ± 5.4 | ≤ 7.5 | ± 4.8 |

| MQC | 2500 | ≤ 5.1 | ± 3.1 | ≤ 6.2 | ± 2.9 |

| HQC | 4000 | ≤ 4.8 | ± 2.5 | ≤ 5.9 | ± 3.3 |

Table 3: Recovery and Matrix Effect

| QC Level | Mean Recovery (%) | Recovery Precision (%CV) | Mean Matrix Effect (%) | Matrix Effect Precision (%CV) |

| LQC | 88.5 | 5.9 | 95.2 | 4.1 |

| HQC | 91.2 | 4.7 | 97.8 | 3.5 |

Table 4: Stability

| Stability Condition | Duration | LQC Stability (% of Nominal) | HQC Stability (% of Nominal) |

| Bench-top (Room Temp) | 8 hours | 98.5 | 101.2 |

| Freeze-Thaw | 3 cycles | 96.7 | 99.8 |

| Long-term (-80°C) | 30 days | 97.1 | 100.5 |

Diagrams

Caption: Bioanalytical workflow from sample preparation to data reporting.

Caption: Key parameters for bioanalytical method validation.

Conclusion

The described LC-MS/MS method for the quantification of Secnidazole in human plasma using this compound as an internal standard is rapid, sensitive, accurate, and precise. The simple protein precipitation sample preparation allows for high-throughput analysis. This validated method is well-suited for supporting clinical and pharmacokinetic studies of Secnidazole.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. vinmec.com [vinmec.com]

- 3. Secnidazole. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic use in the management of protozoal infections and bacterial vaginosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study of pharmacokinetics of secnidazole vagina effervescent tablets in healthy volunteers [manu41.magtech.com.cn]

- 5. medchemexpress.com [medchemexpress.com]

- 6. banglajol.info [banglajol.info]

Application Note: Quantification of Secnidazole in Human Plasma using Isotope Dilution Mass Spectrometry with Secnidazole-d6

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Secnidazole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the stable isotope-labeled internal standard, Secnidazole-d6. This isotope dilution mass spectrometry method provides high accuracy and precision, making it suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The protocol outlines a straightforward liquid-liquid extraction procedure for sample preparation and provides detailed LC-MS/MS parameters. The method was validated over a linear range of 0.200 to 40.032 µg/mL in human plasma.

Introduction

Secnidazole is a 5-nitroimidazole antimicrobial agent used for the treatment of bacterial vaginosis and trichomoniasis.[1] Accurate quantification of Secnidazole in biological matrices is essential for pharmacokinetic and bioequivalence studies. Isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis due to its ability to correct for matrix effects and variations in sample recovery.[2] By using a stable isotope-labeled internal standard, such as this compound, which has nearly identical physicochemical properties to the analyte, variability during sample preparation and analysis can be effectively minimized.[3] This application note provides a detailed protocol for the determination of Secnidazole in human plasma using this compound as an internal standard, employing a simple liquid-liquid extraction and a rapid LC-MS/MS method.

Experimental

Materials and Reagents

-

Secnidazole reference standard

-

This compound internal standard

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Ammonium acetate

-

Ethyl acetate

-

Formic acid

-

Control human plasma (K2EDTA)

-

Ultrapure water

Instrumentation

-

Liquid Chromatograph: Shimadzu HPLC system or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., ABI/MDS Sciex 4000 Q TRAP™) equipped with an electrospray ionization (ESI) source[4][5]

-

Analytical Column: Inertsil® ODS-3V (5μm, 4.6 × 150 mm) or equivalent[4]

Preparation of Solutions

-

Stock Solutions: Prepare stock solutions of Secnidazole and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare working standard solutions of Secnidazole by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 1 µg/mL) in methanol.

Sample Preparation: Liquid-Liquid Extraction

-

Pipette 100 µL of human plasma (blank, calibration standard, or study sample) into a 1.5 mL microcentrifuge tube.[4]

-

Add 25 µL of the this compound internal standard working solution to each tube (except for the blank matrix) and vortex briefly.

-

Add 1 mL of ethyl acetate to each tube.[1]

-

Vortex for 5 minutes to ensure thorough mixing.

-

Centrifuge at 13,000 rpm for 5 minutes at 4°C.[3]

-

Carefully transfer the upper organic layer to a clean microcentrifuge tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography Parameters:

| Parameter | Value |

| Column | Inertsil® ODS-3V (5µm, 4.6 × 150 mm)[4] |

| Mobile Phase | Acetonitrile / 10mM Ammonium acetate (70:30, v/v)[4] |

| Flow Rate | 1.0 mL/min[4] |

| Injection Volume | 10 µL |

| Column Temperature | Ambient (25°C) |

| Run Time | 2.5 minutes[4] |

Mass Spectrometry Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |

| Scan Type | Multiple Reaction Monitoring (MRM)[4] |

| MRM Transitions | See Table 1 |

| Ion Source Temperature | 500°C |

| Curtain Gas | 20 psi |

| Collision Gas | Medium |

| IonSpray Voltage | 5500 V |

Table 1: MRM Transitions for Secnidazole and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Secnidazole | 185.95 | 127.73 |

| This compound (IS) | 192.04 | 127.76 |

| Data sourced from Adepu et al.[4] |

Method Validation

The analytical method was validated for linearity, accuracy, precision, recovery, and stability.

Linearity

The method demonstrated excellent linearity over the concentration range of 0.200 – 40.032 µg/mL for Secnidazole in human plasma.[4] The coefficient of determination (r²) was consistently >0.99.

Table 2: Linearity Data

| Parameter | Value |

| Calibration Range | 0.200 – 40.032 µg/mL[4] |

| Regression Equation | y = mx + c |

| Correlation Coefficient (r²) | >0.99 |

| Weighting | 1/x² |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing replicate quality control (QC) samples at low, medium, and high concentrations.

Table 3: Accuracy and Precision Data

| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low | < 3.77[4] | < 3.77[4] | 103.48[4] |

| Medium | < 3.77[4] | < 3.77[4] | 103.48[4] |

| High | < 3.77[4] | < 3.77[4] | 103.48[4] |

| Data represents the upper limit of reported values.[4] |

Recovery

The extraction efficiency of Secnidazole from human plasma was determined by comparing the peak areas of extracted samples to those of unextracted standards.

Table 4: Extraction Recovery

| Analyte | Mean Extraction Efficiency (%) |

| Secnidazole | 66.79[4] |

Stability

The stability of Secnidazole in human plasma was assessed under various conditions to ensure the integrity of the samples during storage and processing.

Table 5: Stability Data

| Stability Condition | Duration | Stability (%) |

| Ambient Temperature | 8 hours | Stable[1][4] |

| Freeze-Thaw Cycles | 3 cycles (-20°C to RT) | Stable[1][4] |

| Long-Term Storage | 2 weeks at -20°C | Stable[1][4] |

Visualization of Experimental Workflow

Caption: Liquid-liquid extraction workflow for Secnidazole from human plasma.

Caption: Logical workflow for isotope dilution mass spectrometry analysis.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and accurate means for the quantification of Secnidazole in human plasma. The simple liquid-liquid extraction procedure and short chromatographic run time allow for high-throughput analysis, making this method highly suitable for clinical and research applications in the field of drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. agilent.com [agilent.com]

- 3. Determination of secnidazole in human plasma by high-performance liquid chromatography with UV detection and its application to the bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. banglajol.info [banglajol.info]

Application of Secnidazole-d6 in Clinical Research: Notes and Protocols

Introduction

Secnidazole is a 5-nitroimidazole antimicrobial agent with efficacy against various anaerobic bacteria and protozoa.[1][2][3] It is clinically used for the treatment of bacterial vaginosis and trichomoniasis.[2][4][5][6] To ensure the safety and efficacy of secnidazole, robust bioanalytical methods are required to accurately quantify its concentration in biological matrices during clinical research and pharmacokinetic studies. Secnidazole-d6, a stable isotope-labeled derivative of secnidazole, plays a crucial role as an internal standard in these analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[7] The use of a stable isotope-labeled internal standard like this compound is best practice in quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects, thereby improving the accuracy and precision of the analytical method.[8][9]

Application Notes

This compound is primarily utilized as an internal standard for the quantitative determination of secnidazole in biological samples, most commonly human plasma.[7] This is a critical application in pharmacokinetic studies, which are essential for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug. Accurate pharmacokinetic data is vital for dose determination and for assessing the bioequivalence of different formulations.[7]

The use of this compound in an LC-MS/MS method offers high sensitivity and specificity, allowing for the precise measurement of secnidazole concentrations over a wide dynamic range.[7] The method described in the literature demonstrates a rapid and efficient analytical approach with a short run time, enabling high-throughput analysis of clinical samples.[7] This is particularly advantageous in large-scale clinical trials where a significant number of samples need to be analyzed.

Key Applications:

-

Pharmacokinetic Studies: Determining the concentration-time profile of secnidazole in plasma to understand its absorption, distribution, metabolism, and excretion.

-

Bioequivalence Studies: Comparing the pharmacokinetic profiles of a generic secnidazole formulation to a reference product.[7]

-

Therapeutic Drug Monitoring: Although less common for single-dose therapies, it can be applied to ensure drug concentrations are within the therapeutic window in specific patient populations.[7]

Experimental Protocols

The following protocols are based on a validated LC-MS/MS method for the determination of secnidazole in human plasma using this compound as an internal standard.[7]

Sample Preparation: Liquid-Liquid Extraction

This protocol describes the extraction of secnidazole and the internal standard (this compound) from human plasma.

Materials:

-

Human plasma (K2EDTA)

-

Secnidazole and this compound stock solutions

-

Extraction solvent (e.g., Ethyl acetate)

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solution (e.g., mobile phase)

Procedure:

-

Pipette 100 µL of human plasma into a clean microcentrifuge tube.

-

Add a specified amount of this compound internal standard solution to each plasma sample (except for blank samples).

-

Vortex the samples for 30 seconds.

-

Add 1 mL of the extraction solvent.

-

Vortex for 10 minutes to ensure thorough mixing and extraction.

-

Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue with 500 µL of the reconstitution solution.

-

Vortex for 30 seconds.

-

Transfer the reconstituted sample to an HPLC vial for analysis.

LC-MS/MS Analysis

This protocol outlines the chromatographic separation and mass spectrometric detection of secnidazole and this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Analytical column: Inertsil® ODS-3V (5μm, 4.6 × 150 mm) or equivalent[7]

-

Tandem Mass Spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile / 10mM Ammonium acetate [70/30, v/v][7]

-

Flow Rate: 1.0 mL/min[7]

-

Column Temperature: Ambient

-

Injection Volume: 10 µL

-

Run Time: 2.50 minutes[7]

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

Data Presentation

The following tables summarize the quantitative data from the validated bioanalytical method.

Table 1: LC-MS/MS Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.200 – 40.032 µg/mL[7] |

| Intra-day Precision (%RSD) | < 3.77%[7] |

| Inter-day Precision (%RSD) | < 3.77%[7] |

| Intra-day Accuracy (%) | Within 103.48%[7] |

| Inter-day Accuracy (%) | Within 103.48%[7] |

| Overall Extraction Efficiency | 66.79%[7] |

Visualizations

Experimental Workflow for Secnidazole Quantification

References

- 1. Secnidazole. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic use in the management of protozoal infections and bacterial vaginosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Secnidazole Treatment of Bacterial Vaginosis: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. contagionlive.com [contagionlive.com]

- 7. ejbps.com [ejbps.com]

- 8. Applications of stable isotopes in clinical pharmacology. | Semantic Scholar [semanticscholar.org]

- 9. metsol.com [metsol.com]

Application Notes and Protocols: Secnidazole-d6 as a Tracer in Metabolic Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secnidazole, a 5-nitroimidazole antimicrobial agent, is primarily used in the treatment of bacterial vaginosis and trichomoniasis. Understanding its metabolic fate is crucial for optimizing therapeutic efficacy and ensuring safety. Stable isotope-labeled compounds, such as Secnidazole-d6, serve as powerful tools in drug metabolism studies. By incorporating a heavy isotope like deuterium, the labeled compound can be differentiated from its unlabeled counterpart by mass spectrometry, allowing for precise tracing of its metabolic pathways without altering its fundamental biochemical properties.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tracer to elucidate the metabolic pathways of Secnidazole. This approach enables researchers to identify and quantify metabolites, determine rates of metabolic conversion, and understand the enzymes involved in its biotransformation. While this compound is commonly used as an internal standard in pharmacokinetic studies, its application as a metabolic tracer offers deeper insights into the drug's disposition.

Principle of Stable Isotope Tracing

Stable isotope tracing relies on the administration of a drug molecule in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H or D for ¹H). The mass difference allows for the simultaneous detection and differentiation of the labeled drug and its metabolites from their endogenous or unlabeled counterparts using mass spectrometry (MS). This technique provides a definitive way to track the metabolic fate of a drug, as the isotopic label is retained throughout the metabolic process.

Metabolic Profile of Secnidazole

Secnidazole undergoes limited metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[1][2][3] The primary metabolic pathway is oxidation, leading to the formation of a hydroxymethyl metabolite.[1][4] This metabolite, along with the parent drug, can also undergo glucuronidation before excretion.[1][4] Approximately 15% of an oral dose is excreted unchanged in the urine.[1]

Application: Elucidating the Metabolic Pathway of Secnidazole using this compound

This application note describes a hypothetical in vitro study using human liver microsomes (HLMs) to trace the metabolic conversion of this compound into its primary metabolites.

Experimental Workflow

The overall experimental workflow for this study is depicted below.

Caption: Experimental workflow for in vitro metabolic profiling of this compound.

Data Presentation

The results of the LC-MS/MS analysis can be summarized to show the formation of deuterated metabolites over time.

Table 1: Quantitative Analysis of this compound and its Metabolites in Human Liver Microsomes

| Time (minutes) | This compound (µM) | Hydroxy-Secnidazole-d6 (µM) | This compound Glucuronide (µM) |

| 0 | 10.00 | 0.00 | 0.00 |

| 15 | 8.52 | 1.25 | 0.23 |

| 30 | 7.15 | 2.35 | 0.50 |

| 60 | 5.20 | 3.85 | 0.95 |

| 120 | 2.89 | 5.58 | 1.53 |

Table 2: Pharmacokinetic Parameters of Secnidazole (for reference)

| Parameter | Value | Unit |

| Cmax | 45.4 (± 7.64) | mcg/mL |

| Tmax | 3 - 4 | hours |

| AUC(0-inf) | 1331.6 (± 230.16) | mcg x hr/mL |

| T½ | ~17 | hours |

| Volume of Distribution | ~42 | L |

| Plasma Protein Binding | < 5 | % |

| Renal Clearance | ~3.9 | mL/min |

| Total Body Clearance | ~25 | mL/min |

Data compiled from literature for a 2 g oral dose.[1][4]

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes

1. Materials:

-

This compound (≥98% isotopic purity)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (LC-MS grade)

-

Internal Standard (e.g., a structurally similar but chromatographically distinct compound)

2. Incubation Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mM.

-

In a microcentrifuge tube, pre-incubate HLMs (final concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and this compound stock solution to a final substrate concentration of 10 µM. The final incubation volume is 200 µL.

-

Incubate the reaction mixture at 37°C in a shaking water bath.

-

At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), terminate the reaction by adding 400 µL of ice-cold acetonitrile containing the internal standard.

3. Sample Preparation:

-

Vortex the quenched samples for 1 minute.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound and its Metabolites

1. Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the parent drug from its more polar metabolites (e.g., 5% B to 95% B over 10 minutes).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

2. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

This compound: m/z 192.1 → 128.1

-

Hydroxy-Secnidazole-d6: m/z 208.1 → 128.1 (hypothetical, based on hydroxylation)

-

This compound Glucuronide: m/z 368.1 → 192.1 (hypothetical, based on glucuronidation)

-

Internal Standard: Specific to the chosen compound.

-

-

Collision Energy and other MS parameters: Optimize for each analyte and the specific instrument used.

Visualization of Metabolic Pathway

The metabolic pathway of Secnidazole, as traced by this compound, can be visualized as follows:

Caption: Proposed metabolic pathway of Secnidazole traced with this compound.

Conclusion

The use of this compound as a tracer provides a robust and precise method for elucidating the metabolic pathways of Secnidazole. The protocols outlined in these application notes offer a framework for conducting in vitro metabolism studies and analyzing the resulting data. This approach is invaluable for drug development professionals seeking a deeper understanding of a drug's metabolic fate, which is essential for assessing its efficacy, safety, and potential for drug-drug interactions.

References

- 1. Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cbspd.com [cbspd.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Secnidazole using Secnidazole-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of Secnidazole in biological matrices, employing its deuterated analog, Secnidazole-d6, as an internal standard. The protocol provides comprehensive details on sample preparation, chromatographic separation, and mass spectrometric detection. The inclusion of this compound ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

Introduction

Secnidazole is a second-generation 5-nitroimidazole antimicrobial agent effective against various anaerobic protozoa and bacteria.[1] Accurate quantification of Secnidazole in biological samples is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation and instrument response.[2] This document provides a detailed protocol for the analysis of Secnidazole using HPLC-MS/MS with this compound as the internal standard.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the HPLC-MS/MS analysis of Secnidazole using this compound.

Table 1: Chromatographic Conditions

| Parameter | Value |

| HPLC System | Shimadzu HPLC system or equivalent |

| Column | Inertsil® ODS-3V (5µm, 4.6 × 150 mm) or equivalent C18 column[3] |

| Mobile Phase | Acetonitrile / 10mM Ammonium acetate [70/30, v/v][3] |

| Flow Rate | 1.0 mL/min[3] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (25°C)[4] |

| Run Time | 2.5 minutes[3] |

| Retention Time | Secnidazole: ~4.15 min (retention times can vary based on specific system and conditions)[4] |

Table 2: Mass Spectrometry Parameters

| Parameter | Secnidazole | This compound |

| Ionization Mode | Positive Ionization[3] | Positive Ionization[3] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM)[3] | Multiple Reaction Monitoring (MRM)[3] |

| Precursor Ion (m/z) | 185.95[3] | 192.04[3] |

| Product Ion (m/z) | 127.73[3] | 127.76[3] |

Table 3: Method Validation Parameters

| Parameter | Value |

| Linearity Range | 0.200 – 40.032 µg/mL in human plasma[3] |

| Intra-day Precision (%RSD) | <3.77%[3] |

| Inter-day Precision (%RSD) | <3.77%[3] |

| Accuracy | 103.48% (mean)[3] |

| Recovery | ~66.79%[3] |

| Lower Limit of Quantification (LLOQ) | 0.200 µg/mL in human plasma[3] |

Experimental Protocols

Preparation of Standard Solutions

1.1. Stock Solutions (1 mg/mL):

-

Accurately weigh 10 mg of Secnidazole and this compound reference standards into separate 10 mL volumetric flasks.

-

Dissolve the standards in methanol and make up the volume to the mark.

-

Store the stock solutions at 2-8°C.

1.2. Working Standard Solutions:

-

Prepare serial dilutions of the Secnidazole stock solution with a 50:50 mixture of methanol and water to create calibration standards at desired concentrations.

-

Prepare a working solution of the internal standard (this compound) by diluting its stock solution with the same diluent to a final concentration of 1 µg/mL.

Sample Preparation (from Human Plasma)

This protocol utilizes a liquid-liquid extraction (LLE) procedure.[3]

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.

-

Add 50 µL of the this compound internal standard working solution (1 µg/mL) to each tube and vortex briefly.

-

Add 1 mL of ethyl acetate as the extraction solvent.

-

Vortex the tubes for 5 minutes to ensure thorough mixing.

-

Centrifuge the samples at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new set of tubes.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue with 200 µL of the mobile phase.

-

Vortex for 1 minute and transfer the solution to HPLC vials for analysis.

HPLC-MS/MS Analysis

-

Set up the HPLC and mass spectrometer with the parameters outlined in Table 1 and Table 2 .

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 20 µL of the prepared samples into the HPLC system.

-

Acquire data in MRM mode for the specified transitions of Secnidazole and this compound.

Data Analysis

-

Integrate the peak areas for both Secnidazole and this compound.

-

Calculate the peak area ratio of Secnidazole to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Secnidazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Experimental workflow for the quantification of Secnidazole.

Caption: Key parameters for bioanalytical method validation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Secnidazole-d6 as an Internal Standard

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Secnidazole-d6 as an internal standard in analytical assays. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in an analytical method?

A1: this compound serves as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis, particularly for the determination of Secnidazole.[1][2] Its fundamental purpose is to correct for variability that can occur during sample preparation, injection, and analysis by liquid chromatography-mass spectrometry (LC-MS/MS).[3][4][5] By adding a known and constant amount of this compound to all samples, including calibration standards and quality controls, variations in sample handling and instrument response can be normalized.[3][4] This is achieved by using the ratio of the analyte's response to the internal standard's response for quantification, which significantly improves the accuracy and precision of the results.[3][5]

Q2: What are the ideal characteristics of an internal standard like this compound?

A2: An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process.[4] Key characteristics include:

-

Structural Similarity: this compound has a chemical structure nearly identical to Secnidazole, with the only difference being the presence of deuterium atoms. This ensures similar physicochemical properties.

-

Co-elution: It should ideally co-elute with the analyte or have a very similar retention time in the chromatographic system.[6]